molecular formula C9H8ClN3 B1302024 3-(4-chlorophenyl)-1H-pyrazol-5-amine CAS No. 78583-81-0

3-(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No. B1302024
CAS RN: 78583-81-0
M. Wt: 193.63 g/mol
InChI Key: XQPBZIITFQHIDI-UHFFFAOYSA-N
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Description

The compound "3-(4-chlorophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group suggests potential for various biological activities, as chlorophenyl groups are common in molecules with pharmacological properties.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves cyclization reactions and condensation steps. For instance, a similar compound, "3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine," was synthesized through a condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate . This suggests that the synthesis of the compound may also involve similar steps of cyclization and condensation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole" was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the molecular structure of "3-(4-chlorophenyl)-1H-pyrazol-5-amine" could be expected to be characterized by these techniques to determine its precise geometry and conformation.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including transamidation, as seen in the synthesis of "3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide" . The reactivity of the amino group in "3-(4-chlorophenyl)-1H-pyrazol-5-amine" could allow for similar transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, vibrational frequencies, and molecular electrostatic potential maps of related compounds have been calculated, providing insights into their reactivity and potential interactions with biological targets . The HOMO-LUMO gap is particularly important as it can indicate the compound's chemical stability and reactivity. The physical properties such as solubility, melting point, and crystalline structure can also be determined experimentally and are crucial for the compound's application in various fields.

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • A study by Hafez et al. (2016) synthesized derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine, which exhibited significant antimicrobial and anticancer activities. These compounds were found to have higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, Al-Hussain, & El-Gazzar, 2016).

Inhibition of A549 Lung Cancer Cells

  • Zhang et al. (2008) reported that derivatives of 3-(4-chlorophenyl)-1H-pyrazol-5-amine could inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner. One particular compound with a 4-chlorophenyl group at the pyrazole moiety showed significant inhibitory effects (Zhang et al., 2008).

Synthesis of Pyrazolo[1,5-a] Pyrimidine Derivatives

  • Xu Li-feng (2011) focused on synthesizing new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives. These compounds have shown a variety of biological activities in medicine (Xu Li-feng, 2011).

Crystallographic Analysis

  • Kumarasinghe et al. (2009) conducted a study on the crystal structure of certain derivatives, revealing the importance of X-ray analysis for unambiguous structure determination. This research provided insights into the conformational differences between the methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009).

Chemotherapy Drug Development

  • Singh et al. (2009) synthesized a densely functionalized derivative, focusing on optimizing inhibition of protein kinases. This study contributes to the development of potential chemotherapy drugs (Singh, Tomar, Das, & Singh, 2009).

Chemosensors for Metal Ions

  • Gao et al. (2018) synthesized a novel compound for fluorescence sensing of Al3+ and Zn2+ ions, indicating the potential for environmental monitoring and analysis (Gao, Zhang, Li, & Pu, 2018).

Safety And Hazards

This would involve studying the compound’s toxicity and potential health hazards, as well as appropriate safety precautions for handling and storage.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound or new synthetic methods.


properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPBZIITFQHIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370670
Record name 3-(4-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1H-pyrazol-5-amine

CAS RN

78583-81-0
Record name 3-(4-chlorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-(4-chlorophenyl)pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Tavakoli, H Sepehrmansourie, M Zarei… - Scientific Reports, 2023 - nature.com
In this research article, Zr-MOFs based copper complex as a novel heterogeneous and porous catalyst was designed and prepared. The structure of catalyst has verified by various …
Number of citations: 1 www.nature.com
R Gol, V Barot - Current Chemistry Letters, 2018 - m.growingscience.com
An efficient, three-component, catalyst free synthesis of dipyrazolo [1, 5-a: 3', 4'-d] pyramid scaffolds has been carried out using 3-methyl-1H-pyrazol-5 (4H)-one (1), 5-amino pyarazole (…
Number of citations: 1 m.growingscience.com
Z Torkashvand, H Sepehrmansourie, MA Zolfigol… - Molecular …, 2023 - Elsevier
A new H-bond Ti-MOF-based catalyst via the post-modification method of metal-organic frameworks (MOFs) was synthesized. The catalytic role of Ti-MOF-UR is based on hydrogen-…
Number of citations: 4 www.sciencedirect.com
ST Moe, AB Thompson, GM Smith… - Bioorganic & medicinal …, 2009 - Elsevier
Botulinum neurotoxin elicits its paralytic activity through a zinc-dependant metalloprotease that cleaves proteins involved in neurotransmitter release. Currently, no drugs are available …
Number of citations: 51 www.sciencedirect.com
RM Gol, VM Barot - Chemistry & Biology Interface, 2019 - search.ebscohost.com
Twenty novel dihydropyrazolo pyrimidine scaffolds were synthesized using one-pot MCRs. The reaction was employed using ethyl acetoacetate, 5-amino pyrazol and aldehydes in …
Number of citations: 0 search.ebscohost.com
H Sepehrmansourie, M Mohammadi Rasooll… - Inorganic …, 2023 - ACS Publications
Herein, we report the design and synthesis of Co-MOF-71/imidazole/SO 3 H as a novel porous catalyst with sulfonic acid tags. The structure and morphology of the catalyst were …
Number of citations: 3 pubs.acs.org
J Min, K Guo, PK Suryadevara, F Zhu… - Journal of medicinal …, 2016 - ACS Publications
We previously reported a novel inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, which is a target for novel radiosensitizing drugs. While our initial lead, compound 4, was …
Number of citations: 34 pubs.acs.org
MP Chong, LR Toh, A Tumber, YY Chan… - Medicinal Chemistry …, 2021 - Springer
There is current interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases. …
Number of citations: 1 link.springer.com
M Baashen, BF Abdel-Wahab, GA El-Hiti - Chemistry of Heterocyclic …, 2018 - Springer
Pyrazolylquinoxalines act as important intermediates for the production of novel derivatives with potential biological applications. The current review covers the synthesis of 2(3)-(pyrazol…
Number of citations: 3 link.springer.com
AY Mitrofanov, VA Bychkova, IP Beletskaya - Russian Journal of Organic …, 2022 - Springer
Synthetic Approaches to Perfluoroalkyl-Substituted Heterocyclic Phosphonates | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink …
Number of citations: 2 link.springer.com

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